molecular formula C9H17NOS2 B13795404 S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate CAS No. 63881-65-2

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate

Katalognummer: B13795404
CAS-Nummer: 63881-65-2
Molekulargewicht: 219.4 g/mol
InChI-Schlüssel: FQDGZWYJQDWKRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate is a chemical compound with a unique structure that includes a dimethylamino group, a sulfanylidenepentyl chain, and an ethanethioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate typically involves the reaction of a dimethylamino compound with a sulfanylidenepentyl precursor under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and the sulfanylidenepentyl chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dansyl chloride: A compound with a similar dimethylamino group, used in fluorescent labeling.

    S-Nitrosothiols: Compounds with a sulfanyl group, known for their biological activity.

Uniqueness

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63881-65-2

Molekularformel

C9H17NOS2

Molekulargewicht

219.4 g/mol

IUPAC-Name

S-[5-(dimethylamino)-5-sulfanylidenepentyl] ethanethioate

InChI

InChI=1S/C9H17NOS2/c1-8(11)13-7-5-4-6-9(12)10(2)3/h4-7H2,1-3H3

InChI-Schlüssel

FQDGZWYJQDWKRX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCCCCC(=S)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.